3-(Trifluoromethoxy)benzaldehyde
Overview
Description
3-(Trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula CF3OC6H4CHO. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzaldehyde moiety. This compound is widely used in chemical synthesis due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
3-(Trifluoromethoxy)benzaldehyde is a chemical compound used in chemical synthesis
Mode of Action
Benzaldehyde derivatives are often involved in aldol reactions , which are fundamental for the synthesis of various bioactive compounds. The trifluoromethoxy group may influence the electronic properties of the benzene ring, potentially affecting its reactivity and interactions with biological targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to heat, sparks, open flames, or hot surfaces should be avoided . It should be used only outdoors or in a well-ventilated area . Furthermore, it should be stored in a dark place, sealed, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethoxy)benzaldehyde can be synthesized through various methods. One common approach involves the trifluoromethoxylation of benzaldehyde derivatives. This process typically requires the use of trifluoromethoxylating reagents under controlled conditions to ensure the selective introduction of the trifluoromethoxy group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethoxy group under appropriate conditions.
Major Products:
Oxidation: Formation of 3-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(Trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in the para position.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
2-(Trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in the ortho position .
Uniqueness: 3-(Trifluoromethoxy)benzaldehyde is unique due to the position of the trifluoromethoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and applications .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVHRCPXFKJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345520 | |
Record name | 3-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52771-21-8 | |
Record name | 3-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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